molecular formula C13H20Cl2N2 B1423663 2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride CAS No. 1159823-70-7

2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride

Cat. No.: B1423663
CAS No.: 1159823-70-7
M. Wt: 275.21 g/mol
InChI Key: OSPAKUAJRJRURC-UHFFFAOYSA-N
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Description

2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2 and its molecular weight is 275.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-benzyl-2,5-diazaspiro[3.4]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-5-12(6-3-1)9-15-10-13(11-15)7-4-8-14-13;;/h1-3,5-6,14H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPAKUAJRJRURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2)CC3=CC=CC=C3)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679383
Record name 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-70-7
Record name 2-Benzyl-2,5-diazaspiro[3.4]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4M solution of HCl in EtOAc (2 L) was added to a solution of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate (Intermediate 50, 195 g, 644.8 mmol) in EtOAc (0.5 L) and the mixture was stirred for 12 h. The resulting solid was collected by filtration and washed with tert-butylmethyl ether (2 L) to give the title salt (170 g, 96%) as white solid; 1H NMR: (d4-methanol) 2.04-2.11 (2H, m), 2.41 (2H, t), 3.39 (2H, t), 4.33 (2H, s), 4.81-4.88 (2H, m), 7.49-7.58 (5H, m).
[Compound]
Name
solution
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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195 g
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2 L
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0.5 L
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Reactant of Route 2
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Reactant of Route 3
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Reactant of Route 5
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride

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